![molecular formula C12H22O3Si B2445973 [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trimethoxy)silane CAS No. 68323-30-8](/img/structure/B2445973.png)
[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trimethoxy)silane
Übersicht
Beschreibung
“2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane” is a chemical compound with the molecular formula C12H22O3Si . It has a molecular weight of 242.39 .
Molecular Structure Analysis
The molecular structure of this compound includes a bicyclic heptane structure attached to an ethyl group, which is further attached to a trimethoxysilane group .Physical And Chemical Properties Analysis
This compound has a density of 1.008g/cm³ . Its melting point is less than 0°C, and it has a boiling point of 255.043°C at 760 mmHg . The compound also has a refractive index of 1.47 .Wissenschaftliche Forschungsanwendungen
Swern Oxidation and Synthesis of Bicyclo[2.2.1]hept-5-ene-2,3-dione
The compound can undergo Swern oxidation to yield bicyclo[2.2.1]hept-5-ene-2,3-dione. This process involves the conversion of the vicinal cis-diol functionality in the compound to an α-diketone. Bicyclo[2.2.1]hept-5-ene-2,3-dione is a valuable intermediate in organic synthesis and can be used for further functionalization or as a building block for more complex molecules .
Host Molecule Synthesis
Bicyclo[2.2.1]heptane skeletons, including the one present in our compound, serve as useful building blocks for constructing molecular architectures with concavity. Researchers have explored the synthesis of host molecules using these skeletons. The negative electrostatic potential field of pyrazine rings, in particular, has been harnessed for this purpose .
Ring-Opening Reactions
Interestingly, when pyrazine-fused congeners (related compounds with pyrazine rings) undergo Swern oxidation, an unexpected ring-opening reaction occurs. This finding highlights the reactivity of these compounds and opens up possibilities for designing novel structures through controlled ring-opening processes .
Dioxiranes and Sulfonamides
In related work, the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin led to the formation of framework N-[(oxiran-2-yl)methyl]sulfonamides and a series of new dioxiranes. These compounds have potential applications in organic synthesis and catalysis .
Safety and Hazards
When handling this compound, it’s important to avoid contact with skin and eyes as it may cause irritation . Good ventilation should be maintained during operation. Personal protective equipment such as gloves and protective glasses should be used . It should be kept away from sources of ignition and high temperatures .
Wirkmechanismus
Target of Action
Silane-based compounds are generally known to interact with a variety of substrates .
Mode of Action
It is known that silane-based compounds can modify the surface of substrates to improve the dispersion of nanoparticles . They can also be used as adhesion promoters by treating the precursor material with epoxy silanes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)trimethoxysilane. For instance, the compound should be stored under inert gas and should avoid moisture as it can cause decomposition . The compound is a colorless to almost colorless clear liquid with a density of 0.99 g/mL at 20 °C (lit.) .
Eigenschaften
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-trimethoxysilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3Si/c1-13-16(14-2,15-3)7-6-12-9-10-4-5-11(12)8-10/h4-5,10-12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCVNBXWMQMKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1CC2CC1C=C2)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625358 | |
| Record name | [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trimethoxy)silane | |
CAS RN |
63103-84-4 | |
| Record name | [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

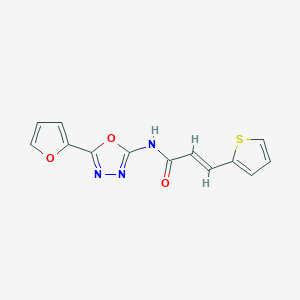
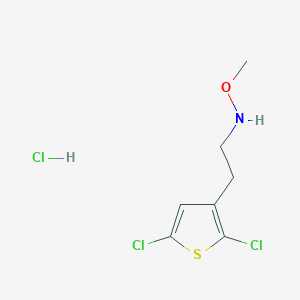
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2445897.png)
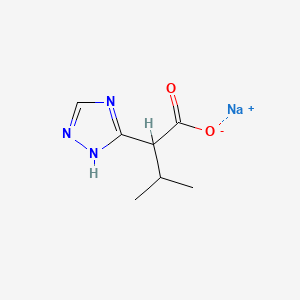
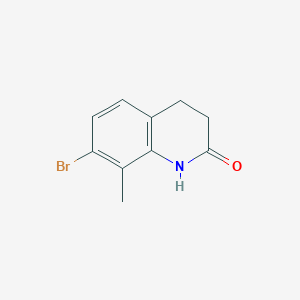

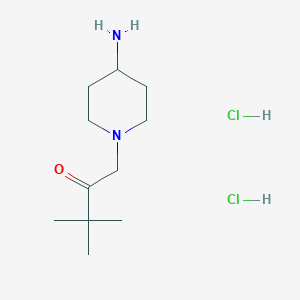
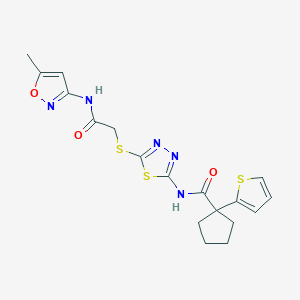
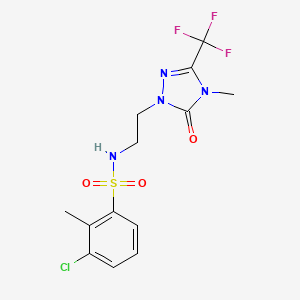
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2445908.png)
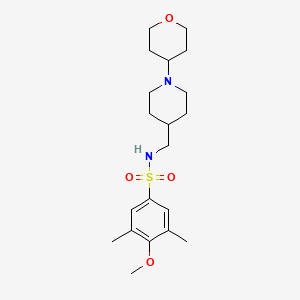
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2445911.png)

